Ligustrazine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Ligustrazine hydrochloride, also known as tetramethylpyrazine, is a compound extracted from the traditional Chinese herb Ligusticum chuanxiong Hort . It primarily targets inflammatory cells and regulates their activity . It also interacts with the JAK/STAT signaling pathway and matrix metalloproteinase-9 (MMP-9) expression .
Mode of Action
This compound interacts with its targets by regulating the activity of inflammatory cells and the expression of related cytokines . It inhibits the activation of the JAK/STAT signaling pathway and MMP-9 expression, which are crucial in reducing blood-brain barrier (BBB) permeability .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce inflammation and oxidative stress, inhibit apoptosis, and repair BBB permeability . Specifically, it can significantly improve various inflammatory factors such as TNF-α, IL-1β, and IL-6 . It also positively affects oxidative stress-related indicators including SOD, NOS, MDA, and NO .
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it is readily distributed in highly perfused organs and almost eliminated from organs after 90 minutes of injection . The pharmacokinetics of ligustrazine in rats were linear after both single- and multiple-dose intravenous administration, with a half-life of approximately 35 minutes .
Result of Action
The action of this compound results in significant improvements in various health conditions. For instance, it has been shown to have a protective effect in animal models of cerebral ischemic injury . In clinical trials, ligustrazine injection combined with Western medicine could achieve a better effect in the treatment of acute cerebral infarction than using Western medicine alone .
Biochemical Analysis
Biochemical Properties
Ligustrazine hydrochloride has various pharmacological effects and has been used to treat a variety of diseases . It has an inhibitory effect on the expression of chemokine ligand 5 (CCL5) and its receptor, CCR5 . This suggests that this compound may interact with these proteins and potentially other biomolecules, influencing biochemical reactions within the body.
Cellular Effects
This compound has shown to have a protective effect in animal models of cerebral ischemic injury . It can significantly increase the expression of Bcl-2 and reduce the expression of p53 . Furthermore, this compound can alleviate cerebral ischemia reperfusion injury by regulating caspase-12 gene expression, thus reducing neuronal apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has an inhibitory effect on the expression of chemokine ligand 5 (CCL5) and its receptor, CCR5 . This suggests that this compound may bind to these proteins, inhibiting their function and leading to changes in gene expression.
Dosage Effects in Animal Models
In animal models of cerebral ischemic injury, this compound has shown to have a protective effect
Metabolic Pathways
Given its known interactions with proteins such as CCL5 and CCR5 , it’s likely that this compound interacts with enzymes or cofactors within these or related pathways.
Transport and Distribution
Given its known interactions with proteins such as CCL5 and CCR5 , it’s likely that this compound is transported and distributed via interactions with these or other proteins.
Subcellular Localization
One study found that a Ligustrazine derivative exerts its effects in the nuclei of Bel-7402 cells . This suggests that this compound may also localize to the nucleus, potentially affecting its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligustrazine hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of 2,3,5,6-tetramethylpyrazine with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The compound is then purified and formulated into various dosage forms, such as injections and tablets .
Chemical Reactions Analysis
Types of Reactions
Ligustrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced derivatives, and substituted derivatives. These products often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
Comparison with Similar Compounds
Ligustrazine hydrochloride is often compared with other similar compounds, such as:
Tetramethylpyrazine: The parent compound of this compound, known for its vasodilatory effects.
Ligustrazine derivatives: Various derivatives of ligustrazine have been synthesized and studied for their enhanced pharmacological properties.
Monocyclic monoterpenes: Compounds like menthol and menthone have been studied for their ability to enhance the transdermal absorption of this compound.
This compound stands out due to its well-documented therapeutic effects and extensive use in traditional Chinese medicine. Its unique ability to improve blood flow and alleviate blood stasis makes it a valuable compound in the treatment of cardiovascular and cerebrovascular diseases .
Properties
IUPAC Name |
2,3,5,6-tetramethylpyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFOGXUTRDQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1124-11-4 (Parent) | |
Record name | Pyrazine, tetramethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20997867 | |
Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76494-51-4, 126400-81-5 | |
Record name | Ligustrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, tetramethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligustrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIGUSTRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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